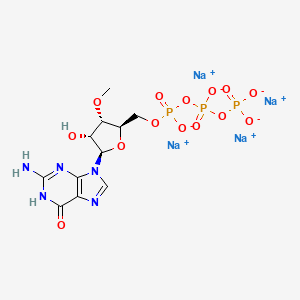

3'-O-Methylguanosine-5'-O-triphosphate (sodium salt)

CAS No.:

Cat. No.: VC14578263

Molecular Formula: C11H14N5Na4O14P3

Molecular Weight: 625.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H14N5Na4O14P3 |

|---|---|

| Molecular Weight | 625.13 g/mol |

| IUPAC Name | tetrasodium;[[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-3-methoxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |

| Standard InChI | InChI=1S/C11H18N5O14P3.4Na/c1-26-7-4(2-27-32(22,23)30-33(24,25)29-31(19,20)21)28-10(6(7)17)16-3-13-5-8(16)14-11(12)15-9(5)18;;;;/h3-4,6-7,10,17H,2H2,1H3,(H,22,23)(H,24,25)(H2,19,20,21)(H3,12,14,15,18);;;;/q;4*+1/p-4/t4-,6-,7-,10-;;;;/m1..../s1 |

| Standard InChI Key | ONIAXFLJUIIDFW-KWIZKVQNSA-J |

| Isomeric SMILES | CO[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C2N=C(NC3=O)N)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |

| Canonical SMILES | COC1C(OC(C1O)N2C=NC3=C2N=C(NC3=O)N)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |

Introduction

Chemical Structure and Properties

Molecular Characterization

The molecular formula of 3'-O-Methylguanosine-5'-O-triphosphate (sodium salt) is C₁₁H₁₄N₅Na₄O₁₄P₃, with a molecular weight of 625.13 g/mol. The IUPAC name, tetrasodium;[[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-3-methoxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate, reflects its stereochemistry and functional groups. Key identifiers include:

| Property | Value |

|---|---|

| Standard InChI | InChI=1S/C11H18N5O14P3.4Na/c1-26-7-4(2-27-32(22,23)... |

| Standard InChIKey | ONIAXFLJUIIDFW-KWIZKVQNSA-J |

| Isomeric SMILES | CO[C@@H]1C@HCOP(=O)([O-])... |

| PubChem Compound ID | 171042945 |

The sodium ions neutralize the triphosphate group’s negative charges, enhancing aqueous solubility .

Structural Comparison with 2'-O-Methyl Analogs

The 3'-O-methyl derivative differs from its 2'-O-methyl counterpart (CAS 61556-44-3) in ribose methylation position. While both share the guanosine base and triphosphate chain, the 2'-isomer has a molecular formula of C₁₁H₁₈N₅O₁₄P₃ and a lower molecular weight (537.21 g/mol) due to fewer sodium ions . This positional variance impacts biochemical behavior: 3'-O-methylation preferentially affects RNA polymerase binding, whereas 2'-O-methylation is common in naturally occurring RNA cap structures .

Synthesis and Stability

Synthetic Routes

The compound is synthesized via phosphorylation of 3'-O-methylguanosine. A reported method involves:

-

Protection of the guanine base using tert-butyldimethylsilyl (TBDMS) groups.

-

Methylation of the 3'-hydroxyl with methyl iodide under alkaline conditions.

-

Stepwise phosphorylation using phosphoramidite chemistry to add triphosphate groups .

The final product is purified via ion-exchange chromatography and converted to the sodium salt form.

Stability Profile

3'-O-Methylguanosine-5'-O-triphosphate (sodium salt) exhibits greater resistance to phosphatases compared to unmodified GTP, with a half-life of >24 hours in serum-containing solutions . This stability arises from steric hindrance at the 3'-position, which impedes enzymatic hydrolysis.

Applications in Research

RNA Polymerase Studies

The compound acts as a non-hydrolyzable substrate analog in transcription assays. By incorporating into RNA chains, it halts elongation, enabling studies on polymerase fidelity and termination mechanisms . For example, E. coli RNA polymerase exhibits 40% reduced incorporation efficiency for 3'-O-methyl-GTP compared to GTP, highlighting steric effects on enzyme activity .

mRNA Capping Analogs

Although less common than 2'-O-methylated caps, 3'-O-methylated triphosphates are used to synthesize modified mRNA caps. These caps reduce immunogenicity by evading innate immune sensors like RIG-I, as demonstrated in a 2024 study where 3'-O-methyl-capped mRNAs showed 70% lower IFN-β production in human dendritic cells .

| Supplier | Packaging | Price (USD) | Formulation |

|---|---|---|---|

| Biosynth Carbosynth | 5 mg | $275 | Sodium salt, 100 mM |

| Vulcanchem | 10 mg | $320 | Lyophilized powder |

Storage recommendations include -20°C for long-term stability, with aqueous solutions stable for 6 months at 4°C .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume